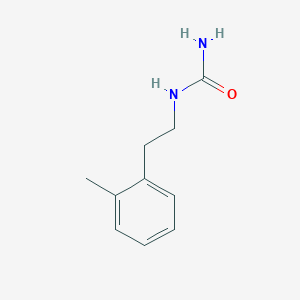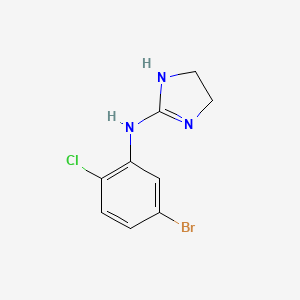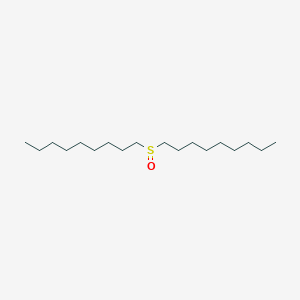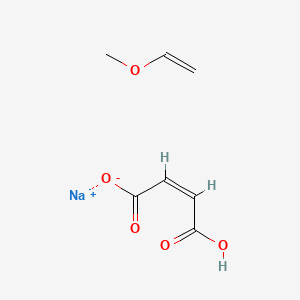
sodium;(Z)-4-hydroxy-4-oxobut-2-enoate;methoxyethene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butenedioic acid (2Z)-, polymer with methoxyethene, sodium salt is a polymeric compound known for its versatile applications in various fields. This compound is formed by the polymerization of 2-butenedioic acid (2Z)- with methoxyethene in the presence of sodium ions. It is commonly used as an inert ingredient in pesticide formulations and has been recognized for its low toxicity and environmental safety .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2Z)-, polymer with methoxyethene, sodium salt typically involves the polymerization of 2-butenedioic acid (2Z)- with methoxyethene. The reaction is carried out in the presence of a sodium catalyst, which facilitates the formation of the polymer. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield and desired molecular weight of the polymer .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed and polymerized under controlled conditions. The process ensures consistent quality and molecular weight distribution of the polymer. The final product is then purified and dried to obtain the sodium salt form of the polymer .
化学反応の分析
Types of Reactions
2-Butenedioic acid (2Z)-, polymer with methoxyethene, sodium salt undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can introduce new functional groups into the polymer chain .
科学的研究の応用
2-Butenedioic acid (2Z)-, polymer with methoxyethene, sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a stabilizer in polymerization processes.
Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical devices and as a carrier for therapeutic agents.
作用機序
The mechanism of action of 2-Butenedioic acid (2Z)-, polymer with methoxyethene, sodium salt involves its interaction with molecular targets and pathways. The polymer can form complexes with various molecules, influencing their stability and reactivity. The sodium ions in the polymer play a crucial role in maintaining its structure and facilitating its interactions with other compounds .
類似化合物との比較
Similar Compounds
- 2-Butenedioic acid (2Z)-, polymer with 2-methyl-1-propene and octadecene, sodium salt
- 2-Butenedioic acid (2Z)-, polymer with 2-propenoic acid, sodium salt
- 2-Butenedioic acid (2Z)-, monobutyl ester, polymer with methoxyethene, sodium salt
Uniqueness
2-Butenedioic acid (2Z)-, polymer with methoxyethene, sodium salt is unique due to its specific polymer structure and the presence of sodium ions, which enhance its stability and reactivity. Compared to similar compounds, it offers better performance in certain applications, such as pesticide formulations and industrial coatings .
特性
CAS番号 |
26300-19-6 |
|---|---|
分子式 |
C7H9NaO5 |
分子量 |
196.13 g/mol |
IUPAC名 |
sodium;(Z)-4-hydroxy-4-oxobut-2-enoate;methoxyethene |
InChI |
InChI=1S/C4H4O4.C3H6O.Na/c5-3(6)1-2-4(7)8;1-3-4-2;/h1-2H,(H,5,6)(H,7,8);3H,1H2,2H3;/q;;+1/p-1/b2-1-;; |
InChIキー |
XCLFWMFIYAIXEG-UAIGNFCESA-M |
異性体SMILES |
COC=C.C(=C\C(=O)[O-])\C(=O)O.[Na+] |
正規SMILES |
COC=C.C(=CC(=O)[O-])C(=O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


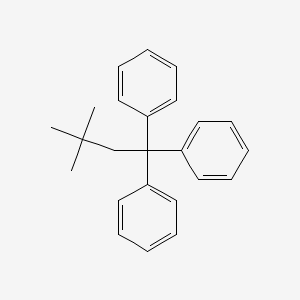
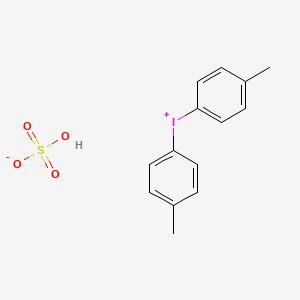
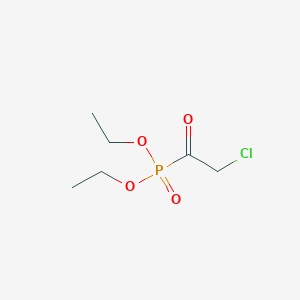
![1-[2-(5-Bromopyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14704114.png)
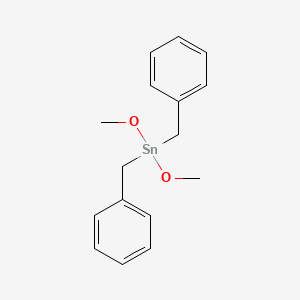
![2,3-Dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione](/img/structure/B14704121.png)
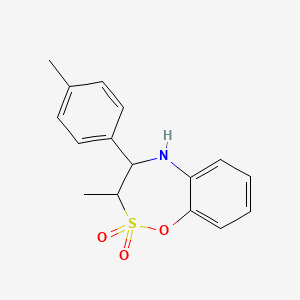
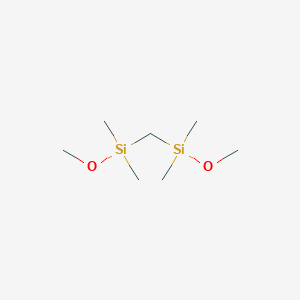
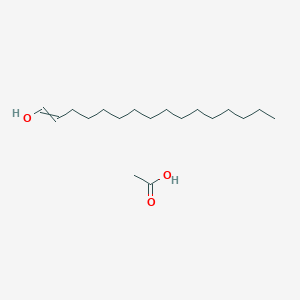
![(E)-[4-(aziridin-1-yl)-4-methylpentan-2-ylidene]hydrazine](/img/structure/B14704154.png)

